molecular formula C15H13Cl2NO4S B4302488 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid

3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid

Cat. No.: B4302488
M. Wt: 374.2 g/mol
InChI Key: NQTYBPJIQZEBGQ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid is an organic compound that features both aromatic and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzene and sulfonyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Intermediate Formation: The intermediate sulfonamide is formed by reacting the sulfonyl chloride with an amine.

    Final Product: The intermediate is then reacted with a propanoic acid derivative to form the final product.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.

Medicine

    Drug Development: The compound can be a lead compound in the development of new pharmaceuticals.

Industry

    Materials Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoic acid
  • 3-(4-chlorophenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanoic acid

Uniqueness

The unique combination of the 4-chlorophenyl and sulfonyl groups in 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid provides distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c16-11-3-1-10(2-4-11)14(9-15(19)20)18-23(21,22)13-7-5-12(17)6-8-13/h1-8,14,18H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTYBPJIQZEBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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